Cas no 156136-56-0 (2-chloro-1H-Indole-3-carbonitrile)

2-Chloro-1H-indole-3-carbonitrile is a versatile heterocyclic compound featuring a chloro-substituted indole core with a nitrile functional group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and bioactive molecules. The chloro and nitrile groups enhance reactivity, enabling selective modifications such as nucleophilic substitutions or cyclization reactions. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise applications in research and industrial processes. The compound’s compatibility with various reaction conditions further underscores its utility in constructing complex indole-based frameworks. Suitable for controlled environments, it requires standard handling precautions for halogenated and nitrile-containing compounds.
2-chloro-1H-Indole-3-carbonitrile structure
156136-56-0 structure
Product Name:2-chloro-1H-Indole-3-carbonitrile
CAS No:156136-56-0
MF:C9H5ClN2
MW:176.602400541306
CID:1106860
PubChem ID:10329854
Update Time:2025-11-06

2-chloro-1H-Indole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1H-Indole-3-carbonitrile
    • SCHEMBL1514832
    • TWGXDANYSJKXEW-UHFFFAOYSA-N
    • 156136-56-0
    • Inchi: 1S/C9H5ClN2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4,12H
    • InChI Key: TWGXDANYSJKXEW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 176.0141259g/mol
  • Monoisotopic Mass: 176.0141259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 39.6Ų

2-chloro-1H-Indole-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-chloro-1H-Indole-3-carbonitrile

Recent Advances in the Study of 2-chloro-1H-Indole-3-carbonitrile (CAS: 156136-56-0) in Chemical Biology and Pharmaceutical Research

The compound 2-chloro-1H-Indole-3-carbonitrile (CAS: 156136-56-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its indole core structure substituted with chloro and cyano groups, has demonstrated promising biological activities, making it a valuable scaffold for the synthesis of novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, highlighting its broad utility in medicinal chemistry.

One of the most notable advancements in the study of 2-chloro-1H-Indole-3-carbonitrile is its role in the development of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the indole-3-carbonitrile scaffold has been shown to interact effectively with the ATP-binding sites of several kinases. Recent research has focused on optimizing the substituents on the indole ring to enhance binding affinity and selectivity, with 2-chloro-1H-Indole-3-carbonitrile serving as a pivotal starting material. These efforts have led to the identification of several lead compounds with potent inhibitory activity against key oncogenic kinases, such as EGFR and BRAF.

In addition to its applications in kinase inhibitor development, 2-chloro-1H-Indole-3-carbonitrile has also been investigated for its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit significant activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The mechanism of action appears to involve disruption of microbial cell wall synthesis and inhibition of essential enzymes, making it a promising candidate for the development of new antimicrobial agents. Recent work has focused on improving the pharmacokinetic properties of these derivatives to enhance their therapeutic potential.

Another area of interest is the anti-inflammatory activity of 2-chloro-1H-Indole-3-carbonitrile derivatives. Research has shown that these compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to reduced production of pro-inflammatory cytokines. This has spurred interest in their potential application for treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Recent preclinical studies have reported promising results, with several derivatives showing efficacy in animal models of inflammation.

Despite these advancements, challenges remain in the development of 2-chloro-1H-Indole-3-carbonitrile-based therapeutics. Issues such as solubility, metabolic stability, and off-target effects need to be addressed to ensure clinical success. Recent efforts have focused on structural modifications and formulation strategies to overcome these hurdles, with some progress being made in improving the drug-like properties of these compounds. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-chloro-1H-Indole-3-carbonitrile (CAS: 156136-56-0) represents a highly versatile scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition, antimicrobial therapy, and anti-inflammatory drug development underscore its potential as a cornerstone in the design of novel therapeutics. Continued research and optimization efforts are likely to yield further breakthroughs, paving the way for new treatments for a range of diseases. This compound exemplifies the power of synthetic chemistry in addressing unmet medical needs and advancing the field of drug discovery.

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